molecular formula C15H13Cl2N5OS B11259643 N-(2,5-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11259643
M. Wt: 382.3 g/mol
InChI Key: XLRADLDNSWTNJZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a dichlorophenyl group, a triazole ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Pyrrole Moiety: The pyrrole ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.

    Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazole ring and the dichlorophenyl group play crucial roles in its binding affinity and specificity. The sulfanyl linkage may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a dichlorophenyl group, a triazole ring, and a pyrrole moiety. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler compounds like 2,4-difluorophenyl isocyanate or ethyl acetoacetate.

Properties

Molecular Formula

C15H13Cl2N5OS

Molecular Weight

382.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13Cl2N5OS/c1-10-19-20-15(22(10)21-6-2-3-7-21)24-9-14(23)18-13-8-11(16)4-5-12(13)17/h2-8H,9H2,1H3,(H,18,23)

InChI Key

XLRADLDNSWTNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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